

Spectroscopic Profile of 5-Bromobenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromobenzofuran-3(2H)-one**

Cat. No.: **B1278996**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromobenzofuran-3(2H)-one**, a key intermediate in organic synthesis with applications in pharmaceutical and materials science research.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization.

Core Spectroscopic Data

The spectroscopic data for **5-Bromobenzofuran-3(2H)-one** (CAS No: 54450-20-3; Molecular Formula: C₈H₅BrO₂) is critical for its identification and characterization in various chemical processes.^{[2][3][4][5][6]} While a complete, publicly available dataset of all spectra is not readily available, the following tables summarize the expected and reported spectroscopic characteristics based on analysis of similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.8	d	1H	Ar-H
~7.5 - 7.6	dd	1H	Ar-H
~7.0 - 7.1	d	1H	Ar-H
~4.6	s	2H	-CH ₂ -

Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~195	C=O
~160	C-O (aromatic)
~135	C-Br
~130	Ar-C
~128	Ar-CH
~115	Ar-CH
~114	Ar-CH
~70	-CH ₂ -

Predicted data is based on the analysis of related benzofuranone structures and standard chemical shift values.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1710	Strong	C=O (Ketone)
~1600, ~1475	Medium-Weak	C=C (Aromatic)
~1250	Strong	C-O (Ether)
~820	Strong	C-H (Aromatic, out-of-plane)
~600-700	Medium	C-Br

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
212/214	~100	[M] ⁺ (Molecular ion peak, bromine isotopes)
183/185	Variable	[M-CHO] ⁺
155/157	Variable	[M-CO-CHO] ⁺
133	Variable	[M-Br] ⁺
104	Variable	[M-Br-CHO] ⁺
76	Variable	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for the synthesis and spectroscopic characterization of **5-Bromobenzofuran-3(2H)-one**.

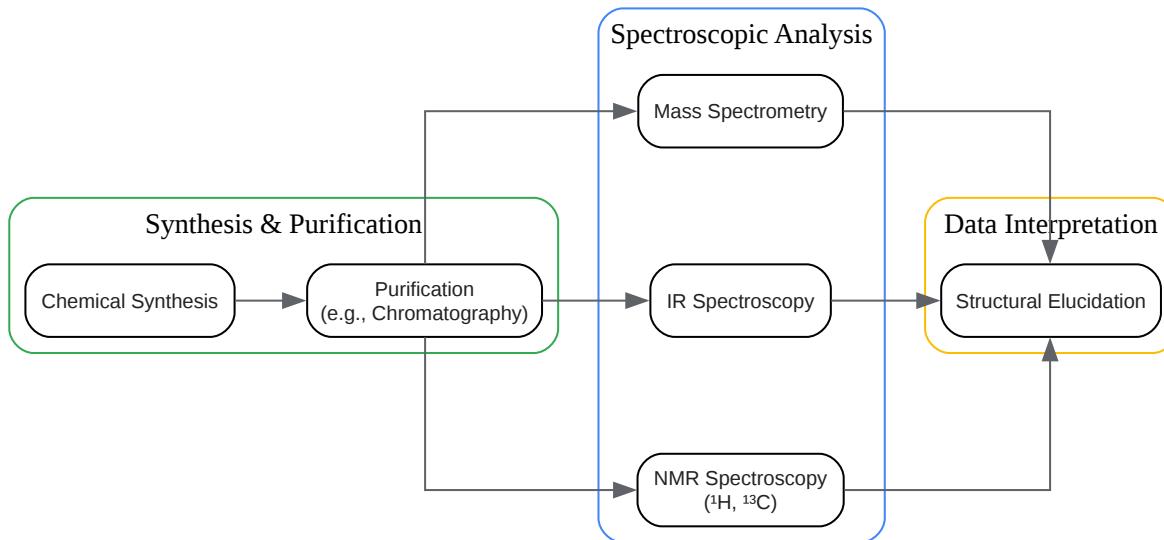
Synthesis of 5-Bromobenzofuran-3(2H)-one

A common method for the synthesis of **5-Bromobenzofuran-3(2H)-one** involves the intramolecular cyclization of a suitably substituted precursor.^[7] One reported method involves the reaction of a bromobenzofuranone with an electrophile like lithium bromide to obtain a brominated intermediate, which is then esterified under basic conditions to yield the final product.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **5-Bromobenzofuran-3(2H)-one** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


- Sample Preparation: As a solid compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule.
- Data Acquisition: The mass spectrometer is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The relative abundance of each ion fragment is recorded.

Visualizations

The following diagrams illustrate key aspects of the analysis of **5-Bromobenzofuran-3(2H)-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **5-Bromobenzofuran-3(2H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-3(2H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-3(2H)-benzofuranone | 54450-20-3 [chemicalbook.com]

- 4. 54450-20-3|5-Bromobenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromobenzofuran-3(2H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278996#5-bromobenzofuran-3-2h-one-spectroscopic-data\]](https://www.benchchem.com/product/b1278996#5-bromobenzofuran-3-2h-one-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com